Carvenone oxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5729-99-7 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-methyl-6-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)10-5-4-7(3)8(11)9(10)12-10/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
ROVXCLHKSQINCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C1=O)O2)C(C)C |
Origin of Product |
United States |
Chemical Synthesis and Preparative Methodologies for Carvenone Oxide
Isomerization of Limonene (B3431351) Epoxides as a Precursor Pathway
The transformation of 1,2-limonene oxide into carvenone is a key example of an epoxide isomerization reaction, where an epoxide ring is opened and rearranged to form a ketone. scirp.orgresearchgate.net This process is typically facilitated by an acid catalyst, which can be either a Brønsted or Lewis acid. researchgate.net The reaction's selectivity towards carvenone over other potential isomerization products, such as dihydrocarvone (B1202640), is a critical aspect of catalyst and methods development. scirp.orgresearchgate.net While various methods have been explored, many historical approaches reported modest yields and poor selectivity for carvenone. scirp.org Modern research focuses on developing highly selective and efficient catalytic systems, particularly those that align with the principles of green chemistry. scirp.org
The choice of catalyst is paramount in directing the isomerization of 1,2-limonene oxide toward the desired carvenone product. The field has seen a shift from traditional homogeneous catalysts to more sustainable heterogeneous systems, which offer advantages in separation, reusability, and often, selectivity. researchgate.net
Heterogeneous catalysts are central to the modern synthesis of carvenone from 1,2-limonene oxide. researchgate.net These solid catalysts, such as clays, zeolites, and supported acids, provide active sites for the reaction to occur, often under mild and environmentally friendly conditions. scirp.org
Montmorillonite (B579905): This natural clay has proven to be an effective and green catalyst for the isomerization of 1,2-limonene oxide. scirp.org Studies using Vietnamese montmorillonite have demonstrated high yields and selectivity for carvenone, particularly under solvent-free and microwave-assisted conditions. scirp.orgresearchgate.net The catalyst's performance is attributed to its acidic sites, which facilitate the epoxide ring-opening and subsequent rearrangement. scirp.org
Zeolites: Zeolites, such as CaA zeolite, have also been employed in this isomerization. One of the most selective early methods involved the dropwise addition of 1,2-limonene oxide into a tubular reactor filled with CaA zeolite at elevated temperatures and reduced pressure, yielding a mixture rich in carvenone. scirp.org
Silica-Supported Acids: Acidic catalysts supported on silica (B1680970) (SiO₂) or silica-alumina (SiO₂-Al₂O₃) have been investigated for this reaction. For instance, research by Arata's group showed that 1,2-limonene oxide could be isomerized over H₂SO₄/SiO₂ or SiO₂-Al₂O₃, although the yields of carvenone were moderate. scirp.org Similarly, silica-supported tungstophosphoric acid has been used, where the reaction pathway could be switched between dihydrocarvone and carvenone by altering the reaction temperature. researchgate.net
Metal Oxides: Copper supported on activated SiO₂-Al₂O₃ has been reported to achieve quantitative isomerization of limonene oxide, but this method was not selective for carvenone production. scirp.org
Lewis acid catalysis plays a significant role in the isomerization of limonene epoxide. Lewis acids are electron-pair acceptors that can coordinate with the oxygen atom of the epoxide ring, facilitating its opening to form a carbocation intermediate. This step is crucial for the subsequent molecular rearrangement that leads to carvenone. scirp.org
Modified montmorillonite can function as a solid Lewis acid catalyst in this reaction. scirp.org The use of such catalysts is advantageous as they can be easily separated from the reaction mixture and potentially reused. A broad screening of various acid catalysts confirmed that both Brønsted and Lewis acids, whether homogeneous or heterogeneous, can catalyze the reaction. The type of acid site significantly influences the product distribution and selectivity. researchgate.net
The success of carvenone synthesis via limonene oxide isomerization is highly dependent on the specific reaction conditions. Parameters such as temperature, pressure, and the presence or absence of a solvent can dramatically affect reaction time, yield, and selectivity. scirp.org
Temperature is a critical factor influencing both the rate and selectivity of the isomerization. Research on montmorillonite-catalyzed synthesis shows a clear dependence of carvenone yield on temperature. scirp.org For instance, under conventional heating, the yield of carvenone increased significantly as the temperature was raised from 100°C to 140°C. scirp.org In some systems, temperature can be used to switch the selectivity between different products; using silica-supported tungstophosphoric acid, lower temperatures favor dihydrocarvone, while higher temperatures yield carvenone. researchgate.net
Pressure also plays a role. A highly selective synthesis of carvenone was reported using a CaA zeolite catalyst in a tubular reactor at 200°C and a reduced pressure of 10 mm Hg. scirp.org
The development of solvent-free reaction systems represents a significant advancement in the green synthesis of carvenone. scirp.org Performing the isomerization of 1,2-limonene oxide without a solvent minimizes waste, reduces environmental impact, and can lead to simplified product purification. scirp.org
The use of montmorillonite as a catalyst has been particularly successful under solvent-free conditions. scirp.org This approach has been effectively combined with alternative energy sources like microwave irradiation and ultrasonic irradiation to enhance reaction rates and yields. scirp.org Microwave-assisted synthesis, in particular, has shown remarkable efficiency, achieving a complete conversion of 1,2-limonene oxide and a high yield of carvenone in just six minutes. scirp.org
Influence of Reaction Parameters on Reaction Outcome
Non-Conventional Energy Activation (e.g., Microwave, Ultrasonic Irradiation)
The application of non-conventional energy sources like microwave (MW) and ultrasonic irradiation in organic synthesis has been shown to offer significant advantages, including accelerated reaction rates, enhanced yields, and improved energy efficiency.
Microwave Irradiation: This technique utilizes the ability of polar molecules in the reaction mixture to align with a rapidly oscillating electric field, generating heat volumetrically and uniformly. This efficient heating can dramatically reduce reaction times from hours to minutes. rsc.org In the context of epoxide synthesis, microwave assistance has been successfully used to promote the cycloaddition of CO2 to epoxides to form cyclic carbonates, demonstrating the technology's utility in reactions involving the epoxide functional group. rsc.org While specific studies detailing the direct microwave-assisted epoxidation of carvone (B1668592) are not prevalent, the principles suggest it would be a viable method for accelerating the reaction, potentially leading to cleaner product profiles by minimizing thermal degradation associated with prolonged conventional heating.
Ultrasonic Irradiation: Sonochemistry harnesses the energy from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. unimelb.edu.au This collapse generates localized hot spots with extreme temperatures and pressures, creating a unique environment for chemical reactions to occur. This method can enhance mass transfer and accelerate reaction rates, particularly in heterogeneous systems. Ultrasound-assisted synthesis has been effectively used for various chemical transformations, and its application to the epoxidation of carvone could offer benefits such as increased reaction rates and efficiency, especially in catalytic systems involving solid catalysts.
Selectivity and Yield Optimization in Carvenone Oxide Formation
The carvone molecule presents a significant challenge in synthetic chemistry due to the presence of two distinct carbon-carbon double bonds: an electron-rich, isolated bond in the isopropenyl side chain and an electron-deficient, conjugated bond within the cyclohexenone ring. researchgate.netdatapdf.com Achieving regioselective epoxidation is therefore a primary focus of optimization.
Regioselectivity: The choice of oxidizing agent is the critical factor in determining which double bond is epoxidized.
Epoxidation of the Isopropenyl Group: Reagents used for electrophilic oxidation, such as peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), selectively attack the more nucleophilic (electron-rich) external double bond. researchgate.netnih.gov This reaction leaves the α,β-unsaturated ketone system untouched and is the most common route to producing 7,8-carvone epoxide. datapdf.comnih.gov Using m-CPBA, yields of 59-66% have been reported for the epoxidation of S-(+)-carvone and R-(−)-carvone, respectively. nih.gov
Epoxidation of the Endocyclic Double Bond: Conversely, nucleophilic epoxidation using alkaline hydrogen peroxide (H2O2) selectively targets the electron-deficient double bond of the α,β-unsaturated ketone via a conjugate addition mechanism. researchgate.netdatapdf.com This results in the formation of carvone-1,2-oxide. scribd.com
Diastereoselectivity and Yield: While the epoxidation of the isopropenyl group with m-CPBA is highly regioselective, it typically shows poor diastereoselectivity, resulting in a mixture of diastereomers. mdpi.comresearchgate.net To address this, novel organocatalytic methods have been developed. One such route involves a two-step process starting with the bromination of carvone using an organocatalyst like proline, quinidine, or diphenylprolinol to form an intermediate bromoester. mdpi.com These bromoester diastereomers can then be separated and individually treated with a base to yield the corresponding enantiopure epoxides, allowing for controlled synthesis of specific stereoisomers. mdpi.comresearchgate.net
| Reagent/System | Target Double Bond | Typical Yield | Diastereoselectivity | Reference |
|---|---|---|---|---|
| m-CPBA | Exocyclic (Isopropenyl) | 59-66% | Low / Negligible | nih.gov |
| Alkaline H₂O₂ | Endocyclic (α,β-Unsaturated) | Good | Forms diastereomers | datapdf.comscribd.com |
| Organocatalysis via Bromoester | Exocyclic (Isopropenyl) | Moderate | Moderate (allows for separation) | mdpi.com |
| Hydrotalcites and H₂O₂ | Exocyclic (Isopropenyl) | Not specified | Low / Negligible | mdpi.com |
Novel Synthetic Routes and Exploration of Alternative Precursors
Research into the synthesis of this compound has expanded beyond traditional methods to include novel catalytic systems and the use of more fundamental, readily available precursors.
A significant novel route is the diastereoselective synthesis using organocatalysis, as previously mentioned. mdpi.comresearchgate.net This two-step method, proceeding through a bromoester intermediate, is noteworthy as it provides access to enantiopure 7,8-carvone epoxides, which is a limitation of conventional direct oxidation methods. mdpi.com Furthermore, chemoenzymatic methods, which utilize enzymes to catalyze the oxidation, represent another modern and greener approach to the synthesis. mdpi.com
While carvone is the direct precursor for this compound, its own synthesis can be considered part of a broader synthetic strategy starting from alternative, abundant natural products. The monoterpene limonene, the major component of citrus peel oils, serves as a key starting material for producing carvone. iscientific.orgnih.gov The synthesis involves the epoxidation of limonene to yield limonene oxide, which is then subjected to rearrangement and oxidation steps to form carvone. acs.orggoogle.com This multi-step pathway effectively makes limonene an alternative precursor for this compound, enhancing the value chain from a widely available renewable resource.
Green Chemistry Principles in Carvone Oxide Synthesis
The synthesis of this compound is an area where the principles of green chemistry can be effectively applied to reduce environmental impact and improve sustainability.
Use of Renewable Feedstocks: The primary precursor, carvone, is a natural product extracted from the essential oils of spearmint and caraway. researchgate.netmdpi.com Utilizing this renewable biomass aligns with green chemistry principles by reducing reliance on finite petrochemical resources.
Catalysis and Waste Reduction: The shift from stoichiometric reagents to catalytic systems is a core green strategy. Using catalytic amounts of hydrotalcites or organocatalysts reduces the significant waste generated by stoichiometric oxidants like m-CPBA, which produces meta-chlorobenzoic acid as a byproduct. researchgate.netmdpi.com
Use of Benign Oxidants: Hydrogen peroxide (H2O2) is considered a green oxidizing agent because its only byproduct is water, leading to a much higher atom economy and a lower environmental impact compared to peroxyacids. mdpi.com Similarly, Oxone®, a potassium triple salt, is another environmentally benign oxidant used for epoxidations. researchgate.net
Safer Solvents and Conditions: The choice of solvent has a major impact on the environmental footprint of a process. Studies on related reactions have evaluated various solvents, identifying ethyl acetate (B1210297) as a more promising and greener option compared to halogenated solvents like dichloromethane, boasting a higher atom economy and a more favorable E-value (a measure of waste produced). researchgate.net
Reaction Chemistry and Mechanistic Investigations of Carvenone Oxide
Isomerization Pathways and Molecular Rearrangements
The isomerization and rearrangement of carvenone oxide are driven by the release of ring strain from the epoxide moiety and can be selectively guided by the choice of catalyst and reaction conditions.
Under acidic conditions, the epoxide oxygen of this compound is protonated, which activates the ring for nucleophilic attack and rearrangement. The reaction mechanism can proceed through pathways resembling SN1 or SN2, depending on the substrate and conditions. pressbooks.pub The initial protonation is a pre-equilibrium step, followed by the rate-determining ring-opening. acs.org
Mechanism : The acid-catalyzed ring-opening can occur via an A-1 (unimolecular) or A-2 (bimolecular) mechanism. acs.org In the A-1 pathway, the C-O bond breaks to form a carbocation intermediate, which is more likely to form at the more substituted carbon. In the A-2 pathway, a nucleophile attacks one of the epoxide carbons in a concerted fashion. acs.org For α,β-epoxy ketones like this compound, the carbocationic character is significant, and attack often occurs at the more substituted carbon atom. pressbooks.pub
Table 1: Potential Products from Acid-Catalyzed Rearrangement of this compound Analogs
| Catalyst | Substrate | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Bismuth Triflate | (+)-Dihydrocarvone Oxide | Rearranged Aldehyde | 90.6 | nih.gov |
This table is interactive. Click on the headers to sort.
Strong, non-nucleophilic bases can induce the isomerization of epoxides to allylic alcohols through a β-elimination mechanism. wikipedia.org This reaction is highly stereospecific.
Mechanism : The reaction is initiated by the abstraction of a proton from the carbon adjacent (alpha) to the epoxide ring. This is followed by a concerted elimination process where the epoxide C-O bond cleaves, and a double bond is formed, resulting in an allylic alkoxide. wikipedia.org Subsequent protonation during workup yields the allylic alcohol. The transition state for this reaction typically favors the formation of trans double bonds in acyclic or flexible systems to minimize steric strain. wikipedia.org
Products : For this compound, a strong base like lithium diethylamide could abstract a proton from the methyl group or the methylene (B1212753) group adjacent to the epoxide ring, leading to the formation of different allylic alcohol isomers. The regioselectivity of the deprotonation would determine the final product structure.
Oxidative and Reductive Transformations
The functional groups of this compound can be independently or concertedly transformed through oxidation and reduction reactions.
Reduction : The reduction of α,β-epoxy ketones is a well-established method for synthesizing allylic alcohols. The Wharton reaction, which utilizes hydrazine (B178648) in the presence of a catalytic amount of acetic acid, is a classic example. wikipedia.org
Wharton Reaction : The mechanism involves the formation of a hydrazone at the ketone, followed by rearrangement and decomposition, which releases nitrogen gas and forms the allylic alcohol. wikipedia.org This reaction is generally rapid at room temperature. wikipedia.org
Hydride Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the epoxide functionalities. masterorganicchemistry.com The ketone is reduced to a secondary alcohol, while the epoxide ring is opened to form a diol. numberanalytics.comlibretexts.org The regioselectivity of the epoxide opening by LiAlH₄ typically occurs at the less sterically hindered carbon. masterorganicchemistry.com
Oxidation : While the epoxide ring is generally stable to further oxidation, the ketone moiety could potentially undergo reactions like the Baeyer-Villiger oxidation to form a lactone, although this would compete with reactions at the epoxide. More commonly, epoxy alcohols are oxidized to epoxy ketones. researchgate.net The selective oxidation of "unactivated" C-H bonds using potent oxidants like dioxiranes can also be used to introduce further functionality. researchgate.net
Derivatization Strategies and Functional Group Interconversions
The dual reactivity of this compound allows for a range of derivatization strategies. The epoxide can act as an electrophile for various nucleophiles, and the ketone can undergo standard carbonyl chemistry.
Epoxide Ring-Opening : The epoxide ring can be opened by a variety of nucleophiles (e.g., amines, thiols, halides) under either acidic or basic conditions to introduce new functional groups. researchgate.net This high reactivity makes epoxides valuable building blocks in the synthesis of complex molecules. researchgate.net
Ketone Derivatization : The carbonyl group can be converted into other functionalities such as oximes, hydrazones, or imines. It can also participate in reactions like the Wittig reaction to form an exocyclic double bond, although this must compete with the reactivity of the epoxide.
Analytical Derivatization : For quantitative analysis, epoxides can be derivatized. For instance, reaction with N,N-diethyldithiocarbamate converts epoxides into stable esters that can be analyzed by HPLC with UV detection. nih.gov This method is sensitive enough to detect picomolar quantities of the analyte. nih.gov
Studies on Chemical Reactivity and Selectivity
The reactivity of this compound is governed by the interplay between the epoxide and ketone functionalities. The selectivity (chemo-, regio-, and stereo-) of its reactions is a key area of investigation.
Chemoselectivity : In reactions with reagents that can react with both ketones and epoxides, such as Grignard reagents or organolithiums, chemoselectivity can be an issue. Often, the more electrophilic carbonyl group reacts preferentially. However, with certain reagents or under specific conditions (e.g., Lewis acid catalysis), reaction at the epoxide can be favored.
Regioselectivity : As discussed, the regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions. Acidic conditions tend to favor nucleophilic attack at the more substituted carbon due to the development of carbocationic character, while basic conditions favor attack at the less sterically hindered carbon (SN2-type). pressbooks.pubyoutube.com
Stereoselectivity : Many reactions involving the epoxide ring are stereospecific. For example, SN2-type ring-opening reactions proceed with an inversion of configuration at the carbon being attacked. Base-catalyzed elimination to form allylic alcohols is also highly stereoselective. wikipedia.org
Kinetic and Thermodynamic Analysis of Reactions Involving this compound
Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product distributions.
Kinetics : The rates of reactions, such as acid-catalyzed ring-opening, can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the reactant over time. acs.org Kinetic studies on model epoxides have shown that the rate of acid-catalyzed ring-opening is dependent on factors like hydronium ion activity and the presence of other ions in the solution. nih.gov Such studies allow for the determination of rate laws and provide insight into the reaction mechanism (e.g., A-1 vs. A-2). acs.org
Thermodynamics : The thermodynamic favorability of isomerization reactions can be estimated using computational chemistry (e.g., Density Functional Theory) and group contribution methods. nih.govresearchgate.net For terpene epoxides like α- and β-pinene oxide, studies have shown that the transformation into aldehydes is generally more spontaneous (i.e., has a more negative Gibbs free energy) than the transformation into alcohols over a wide range of temperatures. nih.govnih.govacs.org This suggests that rearrangement products of this compound, such as aldehydes or ketones, are likely to be thermodynamically favored over simple hydrolysis products. The isomerization of 1,2-limonene oxide to carvenone has been described as an endothermic process, highlighting the importance of energy input for certain transformations. scirp.org
Table 2: Gibbs Free Energy of Formation for Isomerization Products of β-Pinene Epoxide at Room Temperature
| Product | Gibbs Free Energy (kJ mol⁻¹) | Reference |
|---|---|---|
| Myrtanal | -383.51 | nih.gov |
| Myrtenol | -150.46 | nih.gov |
This table is interactive. Click on the headers to sort.
Advanced Analytical and Spectroscopic Characterization of Carvenone Oxide
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation and quantification of Carvenone oxide from various matrices. The choice of technique depends on the specific analytical goal, such as purity determination or enantiomeric separation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification.
This technique is invaluable for assessing the purity of a this compound sample by detecting and identifying any volatile impurities. Furthermore, GC-MS is instrumental in analyzing complex mixtures, such as essential oils, where this compound may be a constituent. For instance, the analysis of caraway essential oil has utilized GC-MS to identify its chemical components, which include the closely related compound carvenone mdpi.com. A quantitative method can also be developed to determine the concentration of this compound in a sample, often by using an internal standard and creating a calibration curve researchgate.net.
Table 1: Illustrative GC-MS Parameters for Terpenoid Analysis
| Parameter | Setting |
| Column Type | DB-5ms (or equivalent non-polar) |
| Injector Temp. | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 60 °C (2 min), ramp to 240 °C at 3 °C/min |
| MS Ionization | Electron Impact (EI), 70 eV |
| Mass Range | m/z 40-450 |
Note: This table represents typical starting parameters for the analysis of terpenoids and would require optimization for this compound specifically.
For exceptionally complex samples containing numerous volatile and semi-volatile compounds, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC dlr.dechromatographyonline.com. This technique employs two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator mdpi.com. The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation.
The result is a two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility in the first dimension and polarity in the second. This increased peak capacity is particularly useful for resolving co-eluting compounds in complex matrices like essential oils or environmental samples where terpenoid oxides might be present nih.gov. GC×GC, often coupled with a time-of-flight mass spectrometer (TOFMS), provides a highly detailed chemical fingerprint of a sample, enabling the identification of trace components that would be obscured in a standard GC-MS analysis nih.gov.
This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. These enantiomers can have different biological activities. Chiral chromatography is the primary technique used to separate and quantify individual enantiomers nih.govnih.gov.
This separation is achieved by using a chiral stationary phase (CSP) in either a gas chromatography or high-performance liquid chromatography (HPLC) system ntu.edu.sguva.es. The CSP is itself enantiomerically pure and interacts differently with each enantiomer of the analyte. This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation nih.gov. The choice of the CSP is critical and often involves derivatives of cyclodextrins, polysaccharides, or Pirkle-type selectors, which create chiral environments for the separation to occur nih.govuva.es. This technique is essential for determining the enantiomeric excess (e.e.) or enantiomeric purity of a this compound sample.
Structural Elucidation by Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of a molecule.
One-dimensional NMR experiments provide fundamental information about the structure of this compound.
¹H NMR (Proton NMR): This experiment identifies the different types of protons in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment. The integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons, providing connectivity information.
¹³C NMR (Carbon NMR): This experiment detects the different carbon atoms in the molecule. The chemical shift of each carbon signal provides information about its hybridization and electronic environment (e.g., C=O, C-O, C=C, C-C).
While specific, experimentally derived NMR data for this compound is not widely published, predicted spectra can offer insight. For instance, a predicted ¹H NMR spectrum for a carvone (B1668592) oxide isomer is available in public databases hmdb.ca. The expected spectra would show characteristic signals for the methyl and isopropyl groups, the protons adjacent to the epoxide and carbonyl functionalities, and the methylene (B1212753) protons of the cyclohexanone ring.
Table 2: Predicted ¹H and Expected ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | - | ~200-210 |
| Epoxide Carbons (C-O-C) | ~3.0-3.5 | ~55-65 |
| Isopropyl CH | ~2.0-2.5 | ~30-40 |
| Isopropyl CH₃ | ~0.9-1.2 | ~15-25 |
| Ring CH₃ | ~1.3-1.5 | ~15-25 |
| Ring CH₂ | ~1.5-2.8 | ~20-45 |
| Ring CH | ~1.8-2.6 | ~40-55 |
Note: These are estimated values. Actual chemical shifts depend on the specific isomer, solvent, and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure of this compound by revealing correlations between different nuclei weebly.com.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton-proton networks within the molecule, such as the spin system of the cyclohexanone ring sdsu.edu.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom to which they are attached (one-bond ¹H-¹³C correlation) sdsu.eduyoutube.com. It is invaluable for assigning specific proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons (carbons with no attached protons) youtube.comresearchgate.net.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. It is essential for determining the relative stereochemistry of the molecule, for example, the orientation of the epoxide ring relative to the substituents on the cyclohexanone ring.
TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a coupled spin system, not just those that are directly coupled. It can be useful for identifying all the protons belonging to a particular structural fragment, even if some of the direct couplings are not resolved.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural confirmation of this compound.
Advanced NMR Experiments for Stereochemical Assignments
The definitive assignment of the relative stereochemistry of this compound, particularly the orientation of the epoxide ring relative to the substituents on the cyclohexanone core, necessitates the use of advanced two-dimensional Nuclear Magnetic Resonance (2D-NMR) experiments. While specific experimental data for this compound is not widely published, the application of Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) provides the necessary through-bond and through-space correlations to elucidate its three-dimensional structure.
Correlation Spectroscopy (COSY) is employed to identify proton-proton (¹H-¹H) spin coupling networks within the molecule. ceitec.cz Cross-peaks in a COSY spectrum appear between protons that are coupled through two or three bonds, allowing for the mapping of the carbon backbone. oxinst.com For this compound, COSY spectra would establish the connectivity from the methine proton of the isopropyl group to its adjacent proton on the cyclohexane (B81311) ring, and trace the sequence of methylene and methine protons around the ring, confirming the fundamental structure.
Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining stereochemistry as it identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. columbia.edunanalysis.com The NOE arises from dipole-dipole interactions, and the presence of a cross-peak between two protons in a NOESY spectrum indicates their spatial proximity. nanalysis.comlibretexts.org This is the key experiment to differentiate between cis and trans isomers of this compound. For the cis isomer, where the epoxide and the isopropyl group are on the same face of the ring, a NOESY spectrum would be expected to show a cross-peak between the proton on the epoxide ring and the methine proton of the isopropyl group. Conversely, in the trans isomer, these protons would be too far apart to produce a significant NOE correlation. Further spatial relationships, such as between the epoxide proton and the methyl group on the cyclohexanone ring, would provide definitive confirmation of the relative stereochemistry.
Table 1: Expected 2D-NMR Correlations for cis-Carvenone Oxide for Stereochemical Assignment
| Experiment | Correlating Protons | Type of Correlation | Structural Information |
| COSY | H on C3 — Methylene H's on C4 | Through-bond (³J) | Confirms connectivity within the cyclohexanone ring. |
| H on C6 — Methine H of Isopropyl | Through-bond (³J) | Links the isopropyl group to the C6 position of the ring. | |
| NOESY | H on C1 — Methine H of Isopropyl | Through-space (NOE) | Indicates that the epoxide ring and the isopropyl group are on the same face of the molecule, defining the cis stereochemistry. |
| H on C1 — Methylene H's on C5 | Through-space (NOE) | Confirms the proximity of the epoxide proton to the adjacent methylene group. | |
| Methyl H's on C2 — Methylene H's on C3 | Through-space (NOE) | Helps to establish the local conformation around the methyl-substituted carbon. |
Vibrational Spectroscopy for Molecular Structure Characterization
Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of its constituent bonds. The most prominent feature is a strong absorption band characteristic of the carbonyl (C=O) group of the cyclohexanone ring, typically observed in the region of 1700-1725 cm⁻¹.
The formation of the epoxide ring introduces specific vibrational modes. The asymmetric C-O-C stretching of the oxirane ring gives rise to a characteristic band, while the ring "breathing" mode can also be observed. Comparison with the IR spectrum of its precursor, carvenone, provides clear evidence of the epoxidation reaction. The characteristic absorption band for the C=C double bond stretch, present in carvenone, is absent in the spectrum of this compound, confirming the conversion of the alkene into an epoxide.
Table 2: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2960-2850 | Strong | C-H Stretching (ν_C-H) | Alkane (CH, CH₂, CH₃) |
| 1715 | Strong | C=O Stretching (ν_C=O) | Ketone |
| 1250 | Medium | C-O-C Asymmetric Stretching | Epoxide (Oxirane) |
| 950-810 | Medium-Weak | Epoxide Ring Deformation | Epoxide (Oxirane) |
Table 3: Predicted Raman Shifts and Assignments for this compound
| Raman Shift (cm⁻¹) | Predicted Intensity | Vibrational Mode | Functional Group |
| 2960-2850 | Strong | C-H Stretching | Alkane (CH, CH₂, CH₃) |
| 1710 | Medium | C=O Stretching | Ketone |
| 1270 | Strong | Symmetric Ring Breathing | Epoxide (Oxirane) |
| 840 | Medium | Asymmetric Ring Deformation | Epoxide (Oxirane) |
| ~800 | Medium | C-C Ring Stretching | Cyclohexane Ring |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the molecular formula of this compound and for elucidating its structure through the analysis of its fragmentation patterns. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. mdpi.com
The molecular formula of this compound is C₁₀H₁₆O₂. The calculated exact mass for this formula is 168.11503 Da, which can be confirmed by HRMS analysis to within a few parts per million (ppm), providing definitive proof of the elemental composition. nih.gov
Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion (M⁺˙), yielding a characteristic pattern of fragment ions that offers structural insights. The fragmentation of cyclic ketones is often complex, but typically involves alpha-cleavage, where the bond adjacent to the carbonyl group is broken. miamioh.eduwhitman.edu For this compound, a primary fragmentation pathway is expected to be the alpha-cleavage of the C1-C6 or C1-C2 bonds. Another significant pathway involves rearrangements and cleavages initiated by the strained epoxide ring. The resulting mass spectrum serves as a molecular fingerprint, with the masses and relative abundances of the fragment ions used to piece together the original structure.
Table 4: Predicted Key Fragment Ions of this compound in Mass Spectrometry
| m/z | Proposed Formula | Proposed Structure/Origin |
| 168 | [C₁₀H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 153 | [C₉H₁₃O₂]⁺ | Loss of a methyl radical (•CH₃) |
| 125 | [C₈H₁₃O]⁺ | Loss of isopropyl radical (•C₃H₇) via alpha-cleavage |
| 111 | [C₇H₁₁O]⁺ | Subsequent loss of CO from the m/z 139 fragment |
| 83 | [C₅H₇O]⁺ | Cleavage involving the epoxide and carbonyl groups |
| 69 | [C₄H₅O]⁺ / [C₅H₉]⁺ | Further fragmentation of the ring structure |
| 43 | [C₃H₇]⁺ / [C₂H₃O]⁺ | Isopropyl cation or acetyl cation |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the benchmark technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise model of the electron density, and thus the atomic positions, within the crystal lattice. gla.ac.uk
To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the scientific literature. Were such an analysis to be performed on a suitable crystal, it would provide a wealth of definitive structural information, including:
Unambiguous Stereochemistry: The relative configuration of all stereocenters would be definitively established, confirming the cis or trans relationship between the epoxide ring and the substituents on the cyclohexanone ring. If an enantiomerically pure sample is crystallized in a chiral space group, the absolute stereochemistry can also be determined.
Precise Bond Lengths and Angles: X-ray crystallography would yield highly accurate measurements of all bond lengths and angles within the molecule, providing insight into ring strain and the electronic effects of the carbonyl and epoxide groups.
Solid-State Conformation: The analysis would reveal the preferred conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat) in the crystalline state, which is influenced by the steric and electronic demands of the fused epoxide ring and the alkyl substituents. researchgate.net
Intermolecular Interactions: The crystal packing arrangement would be elucidated, revealing any significant intermolecular interactions such as hydrogen bonding or van der Waals forces that govern the solid-state structure.
The acquisition of a crystal structure for this compound remains a valuable goal for fully characterizing this compound.
Theoretical and Computational Chemistry Approaches to Carvenone Oxide
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory is a cornerstone of computational chemistry, utilized to investigate the electronic structure of molecules. These calculations can predict a molecule's geometry, energy, and other electronic properties.
Geometrical Optimization and Energetic Analysis
Geometrical optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. This analysis provides crucial information on bond lengths, bond angles, and dihedral angles. Following optimization, an energetic analysis can determine the molecule's stability and electronic properties. For carvenone oxide, specific studies detailing its optimized geometry and a comprehensive energetic analysis using DFT are not readily found in the surveyed literature.
Vibrational Frequency Calculations and Spectroscopic Correlation
Following geometrical optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of a molecule. By comparing the computed spectra with experimentally obtained data, a correlation can be established, which helps in the structural confirmation of the compound. Despite the utility of this method, dedicated studies presenting the calculated vibrational frequencies and their correlation with experimental spectra for this compound are not available in the public domain.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the intricate pathways of chemical reactions. It allows for the study of transient species and the energetic landscape of a reaction, which are often difficult to probe experimentally.
Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis
Understanding a chemical reaction involves identifying the transition state—the highest energy point along the reaction pathway. Computational methods can locate these transition states and an Intrinsic Reaction Coordinate (IRC) analysis can then confirm that the identified transition state connects the reactants and products. Research detailing the identification of transition states and subsequent IRC analysis for reactions involving this compound is not presently available.
Activation Energy and Reaction Path Determination
The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be calculated from the energy difference between the reactants and the transition state. Determining the reaction path provides a complete energetic profile of the reaction. Specific computational studies that determine the activation energies and map out the reaction paths for chemical transformations of this compound have not been identified in the available literature.
Thermodynamic Property Predictions
Computational chemistry can also be employed to predict the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy. These properties are fundamental to understanding the stability and reactivity of a compound under various conditions. However, publications containing predicted thermodynamic properties for this compound derived from computational methods are scarce.
Standard Enthalpies, Entropies, and Gibbs Free Energies of Formation
For trans-carvenone oxide, calculated values for the standard enthalpy of formation and the standard Gibbs free energy of formation have been reported. chemeo.com The standard enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their most stable form under standard conditions. upm.es The standard Gibbs free energy of formation (ΔGf°) represents the change in Gibbs free energy for the same process and is a measure of the spontaneity of the formation of the compound from its elements. upm.es
Table 1: Calculated Thermodynamic Properties of trans-Carvenone Oxide
| Thermodynamic Property | Value | Unit | Method |
| Standard Enthalpy of Formation (ΔHf°) | -390.37 | kJ/mol | Joback Method |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -81.63 | kJ/mol | Joback Method |
Isomerization Equilibrium Constants
This compound exists as cis- and trans-diastereomers, and the equilibrium between these forms is governed by their relative Gibbs free energies. The isomerization equilibrium constant (Keq) can be calculated from the difference in the standard Gibbs free energy (ΔG°iso) between the two isomers using the following equation:
ΔG°iso = -RT ln(Keq)
where R is the ideal gas constant and T is the temperature in Kelvin.
A computational study on the cis/trans isomerization of a related compound, such as a substituted cyclohexene (B86901) oxide, would typically involve the following steps:
Geometry Optimization: The three-dimensional structures of both the cis- and trans-isomers are optimized to find their lowest energy conformations. This is often done using Density Functional Theory (DFT) methods, such as B3LYP, with an appropriate basis set (e.g., 6-311+G**).
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies, thermal corrections, and entropies.
Energy Calculations: High-level single-point energy calculations may be performed on the optimized geometries to obtain more accurate electronic energies.
Gibbs Free Energy Calculation: The standard Gibbs free energy of each isomer is calculated by combining the electronic energy with the thermal corrections to the Gibbs free energy obtained from the frequency calculations.
Equilibrium Constant Calculation: The difference in the Gibbs free energies of the two isomers is then used to calculate the equilibrium constant.
For this compound, the relative stability of the cis- and trans-isomers would be influenced by steric interactions between the isopropyl group, the methyl group, and the epoxide ring. Computational studies on similar substituted cyclohexanones have shown that the preference for axial or equatorial substitution can be finely balanced and influenced by both steric and electronic factors. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and exploring their conformational space. nih.gov For a flexible molecule like this compound, which has a six-membered ring and two bulky substituents, MD simulations can provide valuable insights into its conformational preferences and the interactions between different parts of the molecule.
An MD simulation of this compound would typically involve:
Force Field Selection: A suitable molecular mechanics force field (e.g., AMBER, CHARMM, or OPLS) is chosen to describe the potential energy of the system as a function of its atomic coordinates.
System Setup: A simulation box is created containing one or more this compound molecules, and solvent molecules (e.g., water) can be added to simulate the condensed phase.
Equilibration: The system is gradually heated to the desired temperature and equilibrated at the desired pressure to reach a stable state.
Production Run: The simulation is run for a specified period, during which the positions and velocities of all atoms are recorded at regular intervals.
The resulting trajectory can be analyzed to:
Identify the most stable conformations of the this compound molecule.
Determine the energy barriers for transitions between different conformations, such as the ring-flipping of the cyclohexane (B81311) moiety. nih.gov
Analyze the intramolecular interactions, such as steric hindrance between the isopropyl and methyl groups, which influence the conformational preferences.
Study the intermolecular interactions between this compound and solvent molecules or other solute molecules.
Studies on substituted cyclohexanes have demonstrated that MD simulations can effectively map the conformational landscape and quantify the dynamics of ring inversion. nih.govnih.gov For this compound, these simulations would reveal how the fusion of the epoxide ring and the presence of substituents affect the flexibility of the six-membered ring.
Computational Catalysis: Insights into Catalyst-Substrate Interactions
Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the mechanisms of catalytic reactions and to understand the nature of interactions between a catalyst and a substrate. core.ac.uk In the context of this compound, computational catalysis could be employed to study its acid-catalyzed isomerization, a common reaction for epoxides.
A DFT study of the Lewis acid-catalyzed rearrangement of this compound would aim to:
Model the Reactants: The structures of this compound and the Lewis acid catalyst (e.g., BF3, AlCl3) are optimized.
Characterize the Catalyst-Substrate Complex: The interaction between the Lewis acid and the oxygen atom of the epoxide ring is modeled, and the geometry and binding energy of the resulting complex are calculated.
Locate Transition States: The transition state structures for the key steps of the reaction, such as the ring-opening of the epoxide and the subsequent hydride or alkyl shifts, are located. The energy barriers (activation energies) for these steps are then calculated.
Identify Intermediates: Any intermediates along the reaction pathway, such as carbocations, are identified and their stabilities are assessed.
Construct the Reaction Energy Profile: The energies of the reactants, catalyst-substrate complex, transition states, intermediates, and products are plotted to create a complete energy profile of the reaction.
Such studies on similar terpenoid epoxides have provided detailed insights into how the catalyst activates the epoxide ring and directs the regioselectivity and stereoselectivity of the rearrangement. researchgate.nettudelft.nl For this compound, these calculations could explain why certain products are formed preferentially and could be used to design more efficient and selective catalysts for its transformation into valuable derivatives.
Natural Occurrence and Biosynthetic Pathways
Identification in Plant-Derived Essential Oils
Carvenone oxide has been identified as a constituent of essential oils from several botanical sources. Its concentration and presence can vary significantly, reflecting the chemical diversity within and between plant species.
Presence in Specific Botanical Genera and Species
Detailed chemical analyses of essential oils have confirmed the presence of this compound in a range of plants, including species from the genera Dysphania, Cyperus, and Mentha.
Dysphania ambrosioides : Commonly known as epazote, the essential oil of this aromatic herb has been found to contain this compound. In one analysis, this compound was one of fifteen compounds identified from the plant's essential oil, which is primarily composed of monoterpenoids. The chemical profile of D. ambrosioides essential oil can vary based on geographical location and the specific part of the plant used for extraction (leaves, flowers, or stems) nih.govmdpi.com.
Cyperus rotundus : Also known as nutgrass, this species is widespread, and the composition of its rhizome essential oil shows significant geographical variation nih.gov. While typically rich in sesquiterpenes like α-cyperone and caryophyllene (B1175711) oxide, trace amounts of this compound (0.02%) have been detected in some samples, such as those from Sudan nih.govresearchgate.netnih.govusa-journals.com. The low concentration suggests it is a minor component in this species.
Mentha suaveolens (Apple Mint) : The essential oils of Mentha species are known for their chemical diversity. While piperitenone (B1678436) oxide and piperitone (B146419) oxide are often the major constituents in Mentha suaveolens, other related compounds are also present researchgate.netmdpi.comnih.gov. In the broader Mentha genus, a chemotype of Mentha spicata (spearmint) has been identified where carvone (B1668592) oxide was a major component (52.5%). Given the close botanical and chemical relationship between carvone and carvenone, the presence of this compound in certain Mentha chemotypes is plausible, though not always as a primary constituent researchgate.net.
The following table summarizes the occurrence of this compound in the essential oils of the specified plants.
Table 1: Occurrence of this compound in Select Plant Essential Oils
| Botanical Name | Common Name | Plant Part | Finding | Reference |
|---|---|---|---|---|
| Dysphania ambrosioides | Epazote | Aerial Parts | Identified as a constituent among other monoterpenoids. | nih.gov |
| Cyperus rotundus | Nutgrass | Rhizomes | Detected in trace amounts (0.02%) in some geographical samples. | usa-journals.com |
| Mentha spicata (related species) | Spearmint | Aerial Parts | A specific chemotype was identified with carvone oxide as a major component (52.5%). | researchgate.net |
Chemotaxonomic Significance
Chemotaxonomy utilizes the chemical constituents of plants as markers for taxonomic classification. The presence and concentration of specific compounds, like this compound, can help differentiate between species, subspecies, or even geographical variants (chemotypes) of the same species mdpi.com.
The significant variation in the chemical composition of essential oils from plants like Mentha longifolia and Plectranthus cylindraceus based on their geographical origin highlights the concept of chemotypes nih.gov. For example, the essential oil profile of Mentha suaveolens can be dominated by different compounds such as piperitenone oxide, piperitone oxide, pulegone, or carvone depending on the region mdpi.comnih.gov. The identification of a specific Mentha spicata chemotype rich in carvone oxide demonstrates the taxonomic value of such compounds researchgate.net. Therefore, this compound can serve as a chemotaxonomic marker, helping to distinguish specific plant populations and supporting their classification based on their unique biochemical pathways mdpi.comresearchgate.net.
Postulated Biosynthetic Routes from Monoterpene Precursors
The biosynthesis of this compound in plants is believed to follow the general pathway of monoterpene synthesis, starting from the precursor geranyl diphosphate (B83284) (GPP). While the complete enzymatic pathway to this compound has not been fully elucidated in plants, it can be postulated based on known biosynthetic routes of related monoterpenes like carvone nih.govresearchgate.netnih.govresearchgate.net.
The proposed pathway likely involves several key steps:
Formation of Limonene (B3431351) : GPP is cyclized by a limonene synthase enzyme to form the monoterpene limonene nih.govresearchgate.net.
Formation of Carvone/Carvenone : Limonene can undergo a series of hydroxylations and oxidations to form carvone. The biosynthesis of carvone from limonene proceeds via intermediates like trans-carveol nih.govnih.gov. Carvenone is an isomer of carvone, and its formation could occur through enzymatic isomerization of carvone or from an alternative processing of a common precursor like limonene oxide scirp.org. Chemical synthesis studies have shown that carvenone can be produced from the isomerization of 1,2-limonene oxide scirp.org.
Epoxidation to this compound : The final step is the epoxidation of the carvenone molecule. This reaction involves the formation of an epoxide ring across a carbon-carbon double bond, a common reaction in plant secondary metabolism often catalyzed by cytochrome P450 monooxygenases or other oxidoreductases nih.govyoutube.com. This enzymatic oxidation would convert carvenone into this compound.
Biotransformation of Related Terpenoids Leading to this compound
Biotransformation uses microorganisms or their enzymes to convert chemical compounds into structurally related products. This process is a valuable tool for producing specific terpenoid derivatives researchgate.net. While direct microbial biotransformation to this compound is not extensively documented, related transformations provide a basis for its potential synthesis.
Carvone is a well-studied substrate for biotransformation, with microorganisms capable of performing reactions such as hydroxylation, reduction, and epoxidation researchgate.net. The enzymatic conversion of limonene to carvone has also been demonstrated using enzymes like glucose oxidase and peroxidase, which facilitate oxidation reactions nih.gov.
Given that carvenone is a structural isomer of carvone, it is highly probable that similar enzymatic systems could catalyze its epoxidation. Microbial epoxidation is a known reaction for various substrates. Therefore, microorganisms that possess the appropriate monooxygenase or peroxidase enzymes could potentially convert carvenone into this compound. This presents a possible route for the biotechnological production of this compound from its more readily available precursors.
Degradation, Stability, and Environmental Considerations
Chemical Stability under Varying Environmental Conditions
The stability of carvenone oxide is contingent upon various environmental factors. Like many terpene epoxides, it is generally stable under normal storage conditions but can undergo degradation when exposed to heat, light, or strong oxidizing agents chemsrc.com. The epoxide ring, while relatively stable, is susceptible to opening under acidic conditions, which can be present in the environment thegoodscentscompany.com.
Specific data on the thermal decomposition of this compound is not extensively detailed in publicly available literature. However, the stability of related terpene epoxides, such as limonene (B3431351) oxide, provides insight. These compounds are typically stable at normal temperatures and pressures but are advised to be kept away from excess heat and sources of ignition chemsrc.com. High temperatures are known to accelerate the degradation of terpenes in general avestia.com.
When thermal decomposition of related epoxides does occur, the primary hazardous products are carbon monoxide and carbon dioxide chemsrc.com. The decomposition pathways for complex organic molecules often involve fragmentation of the carbon skeleton and oxidation, particularly at elevated temperatures in the presence of oxygen. For this compound, it is plausible that decomposition would involve the cleavage of the epoxide ring and subsequent fragmentation of the cyclohexanone structure.
This compound is susceptible to degradation initiated by light (photolysis) and atmospheric oxidants. Its precursor, carvone (B1668592), is known to undergo photochemical reactions when exposed to light, and it is expected that this compound would exhibit similar sensitivity researchgate.net. Exposure to light, especially UV radiation, is a primary factor in the degradation of many terpenes and their derivatives avestia.com.
In the atmosphere, the most significant degradation pathways for terpenes and related compounds involve reactions with oxidants like ozone (O₃), hydroxyl radicals (OH), and nitrate radicals (NO₃) copernicus.orgresearchgate.net. The reaction of terpenes with ozone, in particular, can lead to the formation of a wide array of oxygenated products and secondary organic aerosols (SOAs) copernicus.orgnih.gov. The degradation of limonene, a structurally similar terpene, is significantly faster in sunlight than in darkness, with half-life values (DT50) ranging from 0.08 to 2.82 days under sunlight researchgate.net. Photocatalytic degradation, for instance using titanium dioxide (TiO₂) under UV or visible light, has also been shown to be an effective pathway for the degradation of related terpenes like limonene mdpi.comqualitas1998.net.
Products of Chemical Degradation
The chemical degradation of this compound is expected to yield a variety of oxygenated organic compounds. While specific studies on this compound are scarce, the degradation products of its parent compound, carvone, and other related terpenes like limonene have been identified. These provide a strong indication of the likely products.
Autoxidation of limonene, for example, can yield carveol, its oxidation product carvone, and limonene oxide researchgate.net. Further degradation of limonene in water under sunlight has been shown to produce compounds such as carvone, cymene, and limonene-1,2-oxide researchgate.net. Atmospheric oxidation of terpenes by ozone and other radicals leads to the formation of stable secondary products including alcohols, aldehydes, ketones, peroxides, and acids researchgate.net. For instance, the ozonolysis of α-pinene can produce α-pinene oxide, pinonic acid, and norpinonaldehyde nih.gov. It is therefore anticipated that the degradation of this compound would proceed through the opening of the epoxide ring to form diols, followed by further oxidation to yield various ketones, aldehydes, and carboxylic acids.
| Parent Compound Studied | Degradation Condition | Identified Degradation Products | Reference |
|---|---|---|---|
| Limonene | Autoxidation | Carveol, Carvone, Limonene oxide | researchgate.net |
| Limonene | Sunlight in Water | Carvone, Cymene, Limonene-1,2-oxide | researchgate.net |
| α-Pinene | Ozone Oxidation | α-Pinene oxide, Pinonic acid, Norpinonaldehyde | nih.gov |
| General Terpenes | Atmospheric Oxidation | Alcohols, Aldehydes, Ketones, Acids, Peroxides | researchgate.net |
Environmental Fate and Transport Studies of Related Oxides
The environmental fate and transport of terpene oxides are largely dictated by their volatility and reactivity in the atmosphere. Terpenes like carvone are generally not persistent in soil or water, primarily because they are easily volatilized and undergo photochemical reactions researchgate.net.
Once in the atmosphere, terpene oxides, like other volatile organic compounds (VOCs), participate in complex chemical reactions. Their oxidation by OH radicals, ozone, and NO₃ radicals is a key process copernicus.org. These reactions can lead to the formation of less volatile compounds, which can then condense to form secondary organic aerosols (SOAs) copernicus.org. SOAs have significant impacts on air quality and climate. The atmospheric reactions of terpenes are complex, and the resulting products can be numerous and varied, including smaller carbonyls like formaldehyde and acetaldehyde nih.gov.
Studies on monoterpene-derived organic nitrates, which can be formed from the reaction of terpene oxides with nitric acid, show that photolysis is an important atmospheric sink for these compounds, playing a role in the recycling of nitrogen oxides (NOx) and ozone chemistry uci.edu. The transport of these compounds is dependent on atmospheric conditions, but their relatively high reactivity suggests that their atmospheric lifetimes are limited, undergoing degradation relatively close to their emission sources.
Advanced Research Perspectives and Unexplored Methodologies
Development of Novel Stereoselective Synthesis Methods
The synthesis of carvenone oxide with precise control over its stereochemistry is a significant challenge due to the multiple stereocenters in the molecule. The development of novel stereoselective synthesis methods is crucial for producing specific isomers, which may exhibit distinct biological activities or material properties. Current research horizons are focused on asymmetric epoxidation and diastereoselective routes.
One promising approach is the adaptation of organocatalytic methods that have been successful for similar substrates. For instance, the diastereoselective synthesis of the epoxides of carvone (B1668592), a related natural product, has been achieved via a two-step route involving a bromoester intermediate, using organocatalysts like proline, quinidine, and diphenylprolinol. mdpi.comresearchgate.net This strategy could potentially be adapted for the epoxidation of carvenone, allowing for the selective synthesis of different this compound diastereomers.
Enzymatic catalysis offers another powerful tool for stereoselective synthesis. Styrene monooxygenases, for example, are highly selective enzymes that catalyze the epoxidation of alkenes to yield chiral epoxides with excellent enantiopurity. nih.gov The exploration of biocatalytic systems, either using whole-cell setups or isolated enzymes, could provide a green and highly selective route to enantiopure this compound. nih.govmdpi.com
| Catalytic Approach | Potential Catalyst/Reagent | Expected Outcome | Key Considerations |
| Organocatalysis | Chiral amines (e.g., Proline derivatives), Cinchona alkaloids | Diastereoselective formation of epoxide via intermediates | Optimization of catalyst loading, solvent, and reaction time is critical. mdpi.com |
| Biocatalysis | Styrene Monooxygenase (SMO), Lipases (for Baeyer-Villiger oxidation precursors) | High enantiomeric excess (>99% ee) for specific isomers | Substrate compatibility with the enzyme's active site; requires development of fermentation and biotransformation protocols. nih.gov |
| Transition Metal Catalysis | Manganese-salen complexes, Vanadium catalysts | Diastereoselective and potentially enantioselective epoxidation | Ligand design is crucial for inducing asymmetry; requires screening of metal precursors and oxidants. nih.gov |
| Chemo-enzymatic Synthesis | Combination of chemical steps (e.g., hydrogenation) and enzymatic resolution/oxidation | Access to specific enantiopure isomers from racemic or prochiral precursors | Overall yield and step-economy; compatibility of sequential reaction conditions. mdpi.com |
Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction
Global models, trained on vast chemical reaction databases, can suggest general conditions for the epoxidation of carvenone or its precursors. mdpi.com More specialized local models could then be developed to fine-tune specific parameters, such as catalyst choice, solvent, and temperature, to maximize the yield and stereoselectivity for a desired this compound isomer. mdpi.com ML algorithms can analyze complex datasets to identify subtle patterns that a human chemist might overlook, leading to non-intuitive yet highly effective reaction protocols. thegoodscentscompany.com
| AI/ML Application | Model/Technique | Potential Impact on this compound Research |
| Retrosynthesis Planning | Transformer-based models, Graph Neural Networks (GNNs) | Suggestion of novel and diverse synthetic pathways to this compound from readily available starting materials. |
| Reaction Condition Prediction | Random Forest, Gradient Boosting, Neural Networks | Prediction of optimal catalysts, reagents, solvents, and temperatures to maximize yield and stereoselectivity. nist.gov |
| Forward Reaction Prediction | Sequence-to-sequence models (e.g., predicting SMILES strings) | Validation of proposed synthetic steps and prediction of potential byproducts, improving experimental efficiency. researchgate.net |
| Automated Synthesis | Integration of ML models with robotic platforms | High-throughput screening of reaction conditions and automated optimization, accelerating the discovery process. researchgate.netthegoodscentscompany.com |
Advanced In-Situ and Operando Spectroscopic Studies of Reaction Mechanisms
A deep understanding of reaction mechanisms is fundamental to the rational design of improved catalysts and processes. Advanced in-situ and operando spectroscopic techniques, which monitor reactions under real operating conditions, are invaluable for this purpose. nist.govmdpi.com Applying these methods to the synthesis of this compound could provide unprecedented insights into the catalytic cycle.
For example, in-situ Infrared (IR) or Raman spectroscopy could be used to track the formation of key intermediates on a catalyst surface during the epoxidation of carvenone. rsc.org This would help to distinguish between active species and spectator species, clarifying the true mechanistic pathway. mdpi.com Techniques like X-ray Absorption Spectroscopy (XAS) could reveal the dynamic changes in the oxidation state and coordination environment of a metal catalyst, while Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) could provide information on the surface composition of the catalyst under reaction conditions. scirp.org This level of detail is crucial for understanding how and why a particular catalyst exhibits high selectivity for a specific this compound isomer. nist.govscirp.org
Exploration of this compound in Materials Science Contexts
The application of this compound in materials science remains a largely unexplored frontier. The inherent reactivity of the epoxide ring makes it a versatile building block for the synthesis of novel polymers and functional materials. The bifunctional nature of the molecule (containing both an epoxide and a ketone) offers opportunities for complex polymer architectures and cross-linking.
Potential research directions include:
Polymer Synthesis: this compound could serve as a monomer in ring-opening polymerization to create novel polyethers. The resulting polymers could possess unique thermal or mechanical properties derived from the bulky, cyclic structure of the monomer unit.
Functional Coatings and Resins: The epoxide group is well-known for its use in epoxy resins. This compound could be explored as a bio-based cross-linking agent or a component in coatings, potentially imparting specific properties like hydrophobicity or chirality to the material surface.
Precursor for Fine Chemicals: Selective ring-opening of the epoxide with various nucleophiles could lead to a diverse library of chiral di-functionalized molecules, which could serve as building blocks for pharmaceuticals, agrochemicals, or other high-value materials.
Design of Sustainable Chemical Processes Utilizing this compound
Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. The design of sustainable processes involving this compound should focus on feedstock renewability, energy efficiency, and waste minimization.
A key advantage is that the precursors to this compound can be derived from abundant, renewable resources. For example, 1,2-limonene oxide, a precursor to carvenone, is readily prepared from limonene (B3431351), a major component of citrus peel oil. scirp.org Research into the green synthesis of carvenone has demonstrated the use of heterogeneous catalysts like montmorillonite (B579905) clay under solvent-free conditions, which significantly improves the environmental footprint of the process. scirp.org Microwave-assisted synthesis has been shown to afford carvenone in high yield in just six minutes. scirp.org
Future research should focus on extending these green principles to the synthesis and utilization of this compound itself. This includes:
Catalyst Development: Designing highly active and selective heterogeneous catalysts that can be easily recovered and reused.
Solvent Selection: Prioritizing the use of green solvents or solvent-free reaction conditions.
Process Intensification: Exploring continuous flow technologies, which can offer better control, improved safety, and higher efficiency compared to traditional batch processes.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.
By pursuing these advanced research avenues, the scientific community can fully elucidate the chemical potential of this compound, paving the way for its application in a variety of fields in a sustainable and efficient manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
